molecular formula C22H22ClN3O B5464058 7-chloro-4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]quinoline

7-chloro-4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]quinoline

Cat. No. B5464058
M. Wt: 379.9 g/mol
InChI Key: DBUXWYNNUPOQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]quinoline is an important scaffold in medicinal chemistry . It is a potent sirtuin inhibitor and also inhibits the serotonin uptake (IC50 of 50 μM) . This compound exhibits antimalarial activity on D10 and K1 strains of P. falciparum with IC50s of 1.18 μM and 0.97 μM, respectively .


Synthesis Analysis

The synthesis of quinoline derivatives, including 7-chloro-4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]quinoline, often involves nucleophilic aromatic substitution reactions . For instance, 4,7-dichloroquinoline can be reacted with α,ω-diaminoalkanes of variable carbon-chain length to yield intermediates, which can then be treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .


Molecular Structure Analysis

The molecular structure of 7-chloro-4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]quinoline can be represented by the empirical formula C29H32Cl2N6·4H3PO4·4H2O . Its molecular weight is 999.55 .


Chemical Reactions Analysis

Quinoline derivatives, including 7-chloro-4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]quinoline, are known to exhibit a wide range of biological activities . They have been found to be active against bacterial strains including Acinetobacter baumanii, Escherichia coli, and Staphylococcus aureus .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It is soluble in water (≥10 mg/mL) and should be stored at room temperature .

Mechanism of Action

The mechanism of action of 7-chloro-4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]quinoline involves inhibition of sirtuins and serotonin uptake . It also exhibits antimalarial activity, suggesting it may interfere with the life cycle of the malaria parasite .

Future Directions

Quinoline derivatives, including 7-chloro-4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]quinoline, continue to be of interest in medicinal chemistry due to their wide spectrum of biological activity . Future research may focus on the development of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c1-15-3-4-17(13-16(15)2)22(27)26-11-9-25(10-12-26)21-7-8-24-20-14-18(23)5-6-19(20)21/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUXWYNNUPOQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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